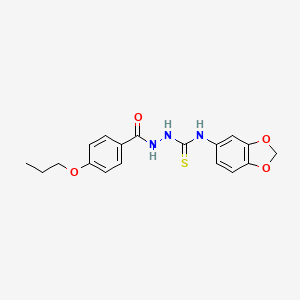![molecular formula C14H8F6N2O4S B4649915 N-[3,5-bis(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4649915.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide
説明
N-[3,5-bis(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide, commonly known as BTF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTF is a sulfonamide-based compound that has been synthesized through various methods.
作用機序
The mechanism of action of BTF is based on its ability to interact with specific enzymes and proteins. BTF has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, which is involved in the regulation of pH balance in the body. BTF has also been shown to inhibit the activity of various proteins, including human serum albumin, which plays a crucial role in the transport of drugs and other molecules in the body.
Biochemical and Physiological Effects
BTF has been shown to exhibit various biochemical and physiological effects in the body. BTF has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood. BTF has also been shown to inhibit the activity of human serum albumin, which can affect the transport of drugs and other molecules in the body.
実験室実験の利点と制限
One of the main advantages of using BTF in lab experiments is its potent inhibitory activity against various enzymes and proteins. BTF has also been shown to exhibit fluorescent properties, which makes it a useful tool for monitoring biological processes in living cells. However, the use of BTF in lab experiments is limited by its complex synthesis process and the potential for toxicity at higher concentrations.
将来の方向性
There are several future directions for the study of BTF. One area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Another area of interest is the study of BTF's potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, the development of new fluorescent probes based on BTF could lead to new tools for monitoring biological processes in living cells.
Conclusion
In conclusion, BTF is a sulfonamide-based compound that has gained significant attention in scientific research due to its unique properties. BTF has been synthesized through various methods and has been extensively studied for its potential applications in medicinal chemistry and as a fluorescent probe. BTF exhibits potent inhibitory activity against various enzymes and proteins and has been shown to exhibit various biochemical and physiological effects in the body. However, the use of BTF in lab experiments is limited by its complex synthesis process and potential toxicity at higher concentrations. There are several future directions for the study of BTF, including the development of new synthesis methods and the study of its potential use as a therapeutic agent.
科学的研究の応用
BTF has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry, where BTF has been shown to exhibit potent inhibitory activity against various enzymes and proteins. BTF has also been studied for its potential use as a fluorescent probe to detect and monitor biological processes in living cells.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N2O4S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)21-27(25,26)12-4-2-1-3-11(12)22(23)24/h1-7,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTYIBWQCNMAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4649832.png)
![4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4649846.png)
![2-[(4-chlorobenzyl)thio]-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4649849.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4649858.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)propanamide](/img/structure/B4649879.png)
![3-(3-bromophenyl)-N-[1-(2,5-dimethoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4649886.png)
![4-{[(2-phenylpropyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4649889.png)
![3,4-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4649892.png)

![2-bromo-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4649907.png)
![4-ethyl-3-(4-isopropylphenyl)-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4649913.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4649914.png)
![2,4-dichloro-N-(2-{[(3-chlorophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4649922.png)